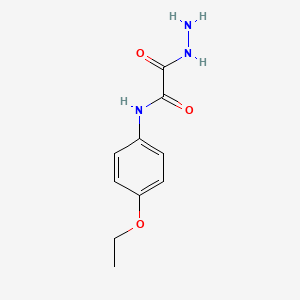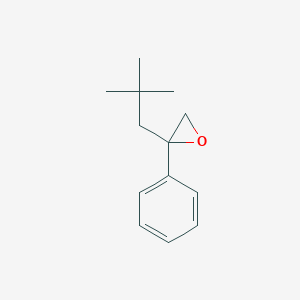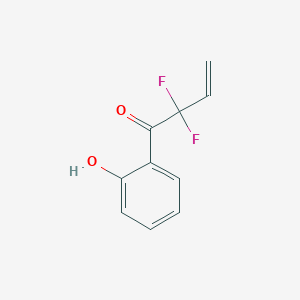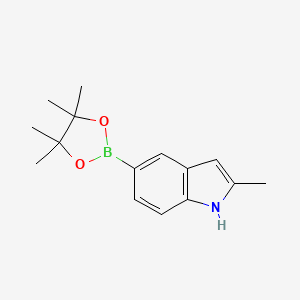
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, also known as Menadione, is a synthetic compound that belongs to the class of 2-Methyl-1,4-naphthoquinones. Menadione is a vitamin K analog, which is used for various biochemical and physiological purposes.
Wirkmechanismus
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione acts as a pro-oxidant, which generates reactive oxygen species (ROS) in cells. The ROS generated by 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also activates the Nrf2-ARE pathway, which induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also induces autophagy in cancer cells, which can lead to cell death. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to increase the expression of antioxidant genes, such as HO-1 and GST, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several advantages for lab experiments. It is readily available and can be easily synthesized. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied, and its mechanism of action is well-understood. However, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has some limitations for lab experiments. It can generate ROS, which can damage cellular components and affect the results of experiments. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce autophagy, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several potential future directions. It can be further studied for its anti-cancer properties, and its mechanism of action can be further elucidated. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can also be studied for its anti-inflammatory properties, which can have therapeutic potential in various diseases. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be further studied for its antioxidant properties, which can protect cells from oxidative stress. Additionally, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be studied for its potential use in combination therapy with other drugs.
Synthesemethoden
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone in the presence of a base. The reaction yields 1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has also been studied for its antioxidant properties, which can protect cells from oxidative stress. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to have anti-inflammatory properties, which can reduce inflammation in various diseases.
Eigenschaften
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)7-8-17-9-10-18(16(20)15(17)19)14-6-4-5-13(3)11-14/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDDBNEJLXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)


![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)






![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
